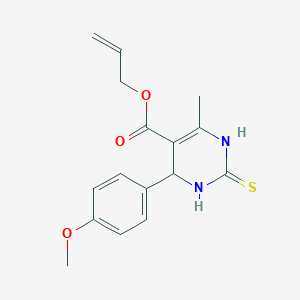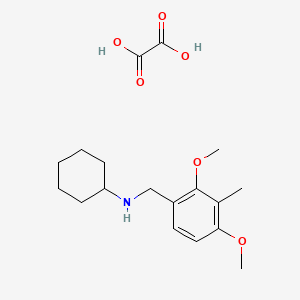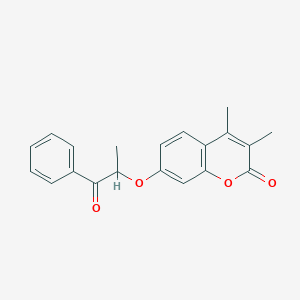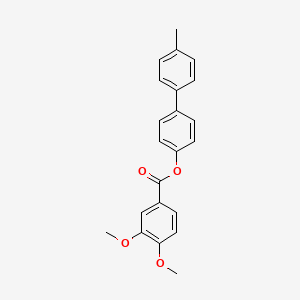
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea, commonly known as BRU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRU is a synthetic compound that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BRU has been found to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
BRU has been found to have various biochemical and physiological effects in different organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been found to affect the activity of specific enzymes in the target organism.
実験室実験の利点と制限
BRU has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. Therefore, appropriate safety measures should be taken during the handling and use of BRU in lab experiments.
将来の方向性
There are several future directions for the research on BRU. One potential direction is to investigate the compound's potential use as an insecticide and herbicide. Another direction is to explore the compound's potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of new derivatives of BRU may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, BRU is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through a series of chemical reactions and has been found to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research on BRU, including investigating the compound's potential use as an insecticide and herbicide and exploring its potential therapeutic applications in other scientific research fields.
合成法
BRU is synthesized through a series of chemical reactions that involve the condensation of 2-chloroaniline and 6-bromo-2-aminobenzoxazole in the presence of a suitable catalyst. The resulting intermediate is then treated with phosgene to form the final product, BRU. The synthesis method of BRU has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
科学的研究の応用
BRU has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has been studied for its anticancer, antifungal, and antibacterial activities. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an insecticide and herbicide.
特性
IUPAC Name |
1-(6-bromo-1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-8-5-6-11-12(7-8)21-14(18-11)19-13(20)17-10-4-2-1-3-9(10)16/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWCYJEUGNIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC3=C(O2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)

![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)


![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
